Diisobutylamine

Descripción general

Descripción

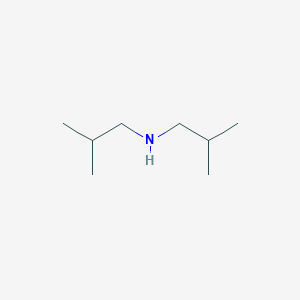

Diisobutylamine is an organic compound with the chemical formula C8H19N . It is classified as a secondary amine, containing two isobutyl groups. This colorless liquid is a weak base and is known for its utility as an inhibitor of bacterial growth, a precursor to various fertilizers, and a corrosion inhibitor .

Aplicaciones Científicas De Investigación

Environmental Applications

1. Microbial Inhibition in Water Treatment

Diisobutylamine has been effectively utilized in controlling the growth of sulfate-reducing bacteria in water flooding operations. Research indicates that low concentrations of DBA can eliminate microorganisms resistant to conventional bactericides, thus enhancing water quality and reducing environmental risks associated with bacterial contamination .

2. Fertilizer Production

DBA serves as a precursor in the synthesis of various fertilizers. It is produced during the breakdown of butylate fertilizers in soil, contributing to nutrient cycling and enhancing soil fertility .

Industrial Applications

1. Corrosion Inhibition

DBA is employed as a corrosion inhibitor in hydrocarbon processing, particularly in systems containing residual ammonia or amines. Its basic nature allows it to react preferentially with mineral acids, forming less corrosive salts that protect equipment from degradation .

2. Semiconductor Cleaning

In semiconductor manufacturing, DBA is mixed with oxidizing agents and borate species to clean surfaces containing titanium nitride without damaging low-k dielectrics. This application is crucial for maintaining the integrity of semiconductor components used in electronics .

3. Fuel Oil Stabilization

DBA enhances the storage stability of commercial fuel oils by preventing discoloration and sludge formation, which are common issues during prolonged storage. The presence of DBA significantly reduces these undesirable changes, thus preserving fuel quality .

4. Polymer Decrosslinking

When treated with DBA, plastic polymers exhibit rapid decrosslinking, suggesting potential for creating reworkable materials that can be easily recycled. This application aligns with current trends towards sustainability in material science .

Scientific Research Applications

1. Adsorption Studies

Recent studies have explored the use of this compound-functionalized graphene oxides as adsorbents for various pollutants. These materials demonstrate enhanced adsorption properties for heavy metals and organic contaminants, indicating their potential for environmental remediation applications .

2. CO2 Mineralization

DBA has been investigated for its role in CO2 mineralization processes, particularly in converting municipal solid waste incineration fly ash into calcium carbonate (CaCO3). This application not only aids in waste management but also contributes to carbon capture strategies .

Case Studies

Mecanismo De Acción

Target of Action

Diisobutylamine is an organic compound with the formula ((CH3)2CHCH2)2NH . It is classified as a secondary amine, and the molecule contains two isobutyl groups . It primarily targets bacterial growth, acting as an inhibitor . It also targets hydrocarbon streams containing residual ammonia or amines, where it acts as a corrosion inhibitor .

Mode of Action

This compound’s mode of action is based on its basic nature. It reacts preferentially with any mineral acids in the stream (i.e., HCl) in processes involving hydrocarbon streams which contain residual ammonia or amines . Because this compound is more basic, its conjugate acid is less acidic, leading to a less corrosive salt formed .

Biochemical Pathways

It is known that this compound is used as a precursor to various fertilizers, and it is produced when plants or agents in soil break down butylate fertilizers .

Pharmacokinetics

It is known that this compound is a colorless liquid with a density of 074 g/mL . It has a melting point of -77 °C and a boiling point of 139 °C . It is soluble in water at 5 g/L (20 °C) .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . When used in water flooding operations to control the growth of sulfate-reducing bacteria, even microorganisms resistant to normal bactericides were removed from the water by this compound . In industrial applications, it minimizes corrosion in processes involving hydrocarbon streams which contain residual ammonia or amines .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its efficacy in controlling bacterial growth in water flooding operations may depend on the concentration of this compound used . Furthermore, its stability and efficacy as a corrosion inhibitor in industrial applications may be influenced by the presence of residual ammonia or amines in hydrocarbon streams .

Análisis Bioquímico

Biochemical Properties

Diisobutylamine is a weak base that is useful as an inhibitor of bacterial growth It interacts with various biomolecules, including enzymes and proteins, to exert its effects

Cellular Effects

It is known to influence cell function by inhibiting bacterial growth

Molecular Mechanism

It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules and changes in gene expression

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diisobutylamine can be synthesized through several methods:

Reaction of Ammonia and Butanol: This method involves the reaction of ammonia and butanol over a dehydration catalyst at high temperature and pressure.

Dehydrogenation Catalyst Method: Ammonia, butanol, and hydrogen are passed over a dehydrogenation catalyst.

Industrial Production Methods: In industrial settings, this compound is produced in large quantities. For instance, in 1976, approximately 18,000 tons of this compound were produced .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form diisobutylhydroxylamine.

Substitution: It reacts with arylphosphonic dichlorides to give arylphosphonic amines.

Common Reagents and Conditions:

Oxidizing Agents: Dimethyldioxirane is used for oxidation reactions.

Substitution Reagents: Arylphosphonic dichlorides are used for substitution reactions.

Major Products:

Diisobutylhydroxylamine: Formed from oxidation reactions.

Arylphosphonic Amines: Formed from substitution reactions.

Comparación Con Compuestos Similares

- Dibutylamine

- Diisopropylamine

- N,N-Diisobutylethylenediamine

Comparison: Diisobutylamine is unique due to its specific structure, which includes two isobutyl groups. This structure imparts distinct properties, such as its weak basicity and its effectiveness as a corrosion inhibitor and bacterial growth inhibitor .

Actividad Biológica

Diisobutylamine (DIBA), a secondary amine with the chemical formula , has garnered attention in various fields due to its unique properties and biological activities. This article explores the biological activity of this compound, including its synthesis, applications, and case studies that highlight its significance in biological and chemical research.

This compound is a clear, colorless liquid with an ammonia-like odor. It is characterized by:

- Molecular Formula: C₈H₁₉N

- Density: Less dense than water, making it insoluble in water.

- Basicity: Exhibits weak basicity, making it useful as a nucleophile in organic synthesis .

Biological Activities

This compound has shown various biological activities, particularly in the synthesis of biologically active compounds:

1. Antimicrobial Properties:

- DIBA has been used in the synthesis of sulfonamides, which are known for their antibacterial properties. In a study, this compound was employed to synthesize sulfonamides from (hetero)arenes and sulfur dioxide, yielding significant antimicrobial agents .

2. Role as a Ligand:

- In coordination chemistry, this compound acts as a ligand that can bind to metal centers in catalysts. This property enhances the activity and selectivity of various catalytic processes. Research has indicated that DIBA improves the hydrogenation activity of palladium catalysts.

3. Applications in Organic Synthesis:

- This compound serves as a base and nucleophile in organic reactions, facilitating the formation of complex molecules through deprotonation reactions. Its bulky structure allows it to stabilize transition states in various chemical reactions.

Case Study 1: Synthesis of Sulfonamides

In a notable study published in 2021, this compound was utilized in an electrochemical process to synthesize sulfonamides directly from (hetero)arenes and sulfur dioxide. The reaction demonstrated yields ranging from 63% to 85%, showcasing DIBA's effectiveness as a nucleophile . The mechanism involved the formation of amidosulfinates, which acted both as nucleophiles and supporting electrolytes during the reaction.

Case Study 2: Coordination Chemistry

Research conducted by de Smit et al. (2004) examined the role of this compound as a ligand in palladium-catalyzed hydrogenation reactions. The study found that DIBA significantly influenced the selectivity and efficiency of the catalyst, leading to improved yields in hydrogenation processes.

Comparative Analysis with Other Amines

To better understand this compound's unique properties, it is useful to compare it with similar amines:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Butylamine | C₄H₉N | Simple primary amine; more basic than this compound. |

| Isobutylamine | C₄H₉N | Similar structure but lacks additional isobutyl group. |

| Triisobutylamine | C₁₂H₁₉N | Contains three isobutyl groups; more sterically hindered. |

| N,N-Diisopropylamine | C₈H₁₈N | Similar secondary amine; different alkyl groups. |

This compound's dual isobutyl groups contribute to its steric hindrance and reactivity profile, distinguishing it from simpler amines.

Safety Considerations

While this compound exhibits beneficial biological activities, it is essential to consider safety precautions due to its flammable nature and potential irritant effects on skin and respiratory systems. Proper handling protocols should be followed when working with this compound .

Propiedades

IUPAC Name |

2-methyl-N-(2-methylpropyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-7(2)5-9-6-8(3)4/h7-9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBCRXCAPCODGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N, Array | |

| Record name | DIISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOBUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1442 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025079 | |

| Record name | 2-Methyl-N-(2-methylpropyl)-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diisobutylamine appears as a clear colorless liquid with an ammonia-like odor. Insoluble in water and less dense than water. Hence floats on water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion., Water-white liquid with an odor of amine; [Hawley] Colorless liquid with an ammonia-like or fishy odor; May become yellow on prolonged contact with air; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | DIISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisobutylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4888 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOBUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1442 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

282 to 284 °F at 760 mmHg (NTP, 1992), 139.6 °C, 139 °C | |

| Record name | DIISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOBUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1442 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

85 °F (NTP, 1992), 29 °C (85 °F) (CLOSED CUP), 29 °C c.c. | |

| Record name | DIISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOBUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1442 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Slightly soluble (NTP, 1992), Sol in ethanol, ether, acetone, benzene, In water, 2,200 mg/l @ 25 °C., Solubility in water, g/100ml at 25 °C: 0.22 (slightly soluble) | |

| Record name | DIISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOBUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1442 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.745 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.745 @ 20 °C, Relative density (water = 1): 0.75 (20 °C) | |

| Record name | DIISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOBUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1442 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.46 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.5 | |

| Record name | DIISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOBUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1442 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

10 mmHg at 97 °F (NTP, 1992), 7.27 [mmHg], 7.27 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 0.97 | |

| Record name | DIISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisobutylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4888 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOBUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1442 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Water-white liquid | |

CAS No. |

110-96-3 | |

| Record name | DIISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisobutylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Bis(2-methylpropyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 2-methyl-N-(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-N-(2-methylpropyl)-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisobutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOBUTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T18Y0A819S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIISOBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOBUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1442 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-100.3 °F (NTP, 1992), -73.5 °C, -74 °C | |

| Record name | DIISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOBUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1442 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of diisobutylamine?

A1: this compound has a molecular formula of C8H19N and a molecular weight of 129.24 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A: this compound is commonly characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). For example, researchers have used 1H NMR, 13C NMR, 13C attached proton test (APT) NMR, and infrared (IR) spectroscopy to determine the structure of this compound derivatives. [] Additionally, electrospray ionization mass spectrometry (ESI–MS) has been employed to confirm the molecular weight of synthesized compounds. []

Q3: How does this compound perform as a solvent for polymers?

A: this compound serves as a theta (θ) solvent for polymethylphenylsiloxamer fractions at approximately 30.4°C. [] This means that it minimizes polymer-solvent interactions, allowing for accurate determination of dilute solution parameters.

Q4: Can this compound be used as a stabilizing surfactant for nanoparticles?

A: Yes, in the two-stage conversion of [Zn(NiBu2)2]2 to zinc oxide nanocrystals, this compound plays a crucial role. Initially, it is a component of the zinc precursor. During the second stage, CO2 reacts with hexylamine (introduced in the first stage) to form hexylammonium hexylcarbamate, which acts as a stabilizing surfactant for the forming ZnO nanocrystals. []

Q5: What role can this compound play in palladium-catalyzed reactions?

A: this compound acts as a nucleophile in palladium-catalyzed aminocarbonylation reactions of terminal alkynes. Interestingly, its use leads to a strong preference for the formation of 2-acrylamides (gem isomers) over the trans-α,β-unsaturated amides. This regioselectivity suggests a distinct mechanistic pathway compared to alkoxycarbonylation reactions using alcohols as nucleophiles. []

Q6: How effective is this compound in catalyzing the hydrolysis of esters?

A: While this compound can participate in the amine-catalyzed hydrolysis of cyclodextrin cinnamates, it shows significantly lower catalytic activity compared to other amines like 1,4-diazabicyclo(2.2.2)octane, n-butylamine, quinuclidine, piperidine, and triethylamine. []

Q7: Can this compound be employed in the synthesis of zeolites?

A: Research indicates that while this compound alone doesn't effectively direct the synthesis of ZSM-5 zeolite, a binary mixture of tetraethylammonium hydroxide (TEAOH) and n-butylamine successfully yields highly crystalline ZSM-5. This suggests that specific amine combinations can influence zeolite synthesis. [, ]

Q8: How does the structure of this compound affect its ability to coordinate with metals?

A: The steric bulk of this compound influences its coordination behavior. Studies on palladium(II) complexes reveal that this compound exhibits weaker binding compared to less bulky amines like hexylamine, benzylamine, and cyclohexylamine. This steric effect highlights the importance of ligand design in metal complex formation. []

Q9: What is the role of this compound in the synthesis of heterobimetallic ate complexes?

A: this compound can be used to synthesize heterobimetallic ate complexes containing alkali metals and zinc. By comparing these complexes to similar structures, researchers determined that the steric bulk of this compound is comparable to diisopropylamide but significantly smaller than 2,2,6,6-tetramethylpiperidide. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.